

Application Note: 3-Propoxyprop-1-yne in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-Propoxyprop-1-yne

CAS No.: 53135-64-1

Cat. No.: B13944666

[Get Quote](#)

Introduction & Executive Summary

3-Propoxyprop-1-yne (also known as propargyl propyl ether) is a versatile terminal alkyne building block used extensively in organic synthesis, medicinal chemistry, and materials science. Its structure combines a reactive terminal alkyne group with a stable ether linkage and a lipophilic propyl chain. This unique combination makes it an ideal candidate for "Click Chemistry" applications, where it serves as a robust handle to introduce propyl-ether functionalities into complex molecules via 1,2,3-triazole formation.

This guide provides a comprehensive technical overview of **3-Propoxyprop-1-yne**, detailing its synthesis, physical properties, and critical applications. We present validated protocols for its preparation via Williamson ether synthesis and its subsequent use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling reactions.

Key Applications

- **Click Chemistry:** Rapid synthesis of 1,4-disubstituted 1,2,3-triazoles for drug discovery libraries.
- **Cross-Coupling:** Sonogashira coupling partner for constructing aryl-alkyne scaffolds.
- **Heterocyclic Synthesis:** Precursor for furan and oxazole derivatives via cycloisomerization.

- Materials Science: Functional monomer for alkyne-tagged polymers and surface modification.

Chemical Identity & Physical Properties[1][2][3][4][5]

3-Propoxyprop-1-yne is a clear, colorless liquid at room temperature. It is characterized by the presence of a terminal alkyne proton (

~2.4 ppm) and a propargylic methylene group (

~4.1 ppm) in

¹H NMR.

Property	Value	Notes
IUPAC Name	3-Propoxyprop-1-yne	
Common Name	Propargyl Propyl Ether	
CAS Number	53135-64-1	
	C	
Molecular Formula	H	
	O	
Molecular Weight	98.14 g/mol	
Boiling Point	~100–105 °C	Predicted based on homologous series (Methyl ether: 61°C; Ethyl ether: 80°C). [1]
Density	~0.85 g/mL	Estimated.
Solubility	Organic solvents (DCM, THF, Et O)	Immiscible with water.
Flash Point	< 23 °C (Predicted)	Highly Flammable

Synthesis of 3-Propoxyprop-1-yne

The most robust method for synthesizing **3-Propoxyprop-1-yne** is the Williamson Ether Synthesis. This involves the nucleophilic substitution of propargyl bromide with n-propanol in the presence of a strong base.

Protocol 1: Williamson Ether Synthesis

Objective: Preparation of **3-Propoxyprop-1-yne** from Propargyl Bromide and n-Propanol.

Reagents:

- n-Propanol (excess, serves as solvent/reactant)
- Sodium Hydroxide (NaOH), pellets (1.5 equiv)
- Propargyl Bromide (80% wt in toluene) (1.0 equiv)
- Tetrabutylammonium bromide (TBAB) (1 mol%, Phase Transfer Catalyst)

Procedure:

- Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar. Flush with N₂.
- Base Preparation: Add NaOH (60 g, 1.5 mol) to n-Propanol (200 mL). Stir vigorously until partially dissolved. Caution: Exothermic.
- Catalyst Addition: Add TBAB (3.2 g, 10 mmol).
- Alkylation: Cool the mixture to 0 °C. Dropwise add Propargyl Bromide (119 g, 1.0 mol) over 60 minutes. Maintain internal temperature < 10 °C to prevent elimination side reactions.
- Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Heat to 50 °C for 1 hour to ensure completion.

- Workup: Filter off the NaBr salt. Dilute the filtrate with water (500 mL) and extract with diethyl ether (3 x 100 mL).
- Purification: Dry the combined organic layers over MgSO₄.
• Concentrate under reduced pressure.
- Distillation: Purify the crude oil by fractional distillation at atmospheric pressure. Collect the fraction boiling at 100–105 °C.

Yield: Typically 70–85%.

Key Applications & Protocols

Click Chemistry (CuAAC)

The terminal alkyne of **3-Propoxyprop-1-yne** reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles. This reaction is highly regioselective and tolerant of most functional groups.

Protocol 2: Synthesis of 1-Benzyl-4-(propoxymethyl)-1H-1,2,3-triazole

Objective: Coupling **3-Propoxyprop-1-yne** with Benzyl Azide.

Reagents:

- **3-Propoxyprop-1-yne** (1.0 equiv)
- Benzyl Azide (1.0 equiv)
- CuSO₄·5H₂O (5 mol%)
- Sodium Ascorbate (10 mol%)
- Solvent: t-BuOH / H₂O

O (1:1 v/v)

Procedure:

- Dissolution: In a vial, dissolve **3-Propoxyprop-1-yne** (98 mg, 1 mmol) and Benzyl Azide (133 mg, 1 mmol) in 2 mL of t-BuOH.
- Catalyst Prep: Prepare a solution of CuSO

·5H

O (12.5 mg) in 1 mL water and Sodium Ascorbate (20 mg) in 1 mL water.

- Initiation: Add the azide/alkyne solution to the water mixture. The solution may turn bright yellow/orange.
- Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (disappearance of alkyne).
- Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash with brine.
- Isolation: Dry over Na

SO

and concentrate. The product is often pure enough without chromatography; otherwise, purify on silica gel (Hexane/EtOAc).

Sonogashira Coupling

This ether serves as an excellent partner for Palladium-catalyzed cross-coupling with aryl halides, introducing a propynyl ether side chain.

Protocol 3: Coupling with Iodobenzene

Objective: Synthesis of 1-(3-Propoxyprop-1-ynyl)benzene.

Reagents:

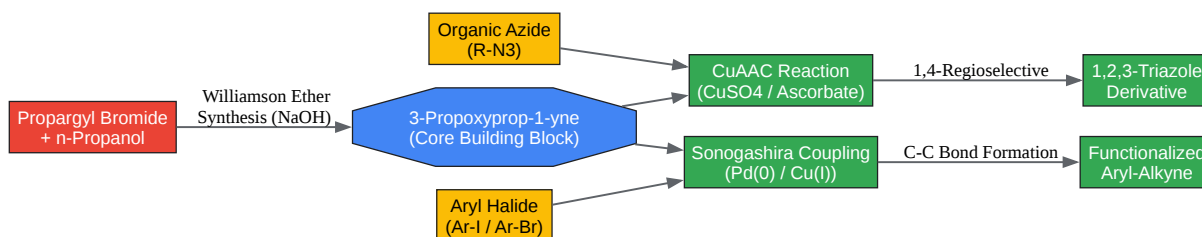
- **3-Propoxyprop-1-yne** (1.2 equiv)
- Iodobenzene (1.0 equiv)
- Pd(PPh₃)₄ Cl₂ (2 mol%)
- CuI (1 mol%)
- Triethylamine (Et₃N) (Solvent/Base)^{[2][3]}

Procedure:

- Degassing: Sparge Et₃N with Argon for 15 minutes.
- Assembly: In a Schlenk tube, combine Iodobenzene (1.0 mmol), Pd catalyst (14 mg), and CuI (2 mg).
- Addition: Add degassed Et₃N (3 mL) and **3-Propoxyprop-1-yne** (1.2 mmol).
- Reaction: Seal and stir at room temperature for 4–6 hours. (Heating to 50 °C may be required for aryl bromides).
- Workup: Filter through a pad of Celite. Concentrate the filtrate.
- Purification: Flash chromatography (Hexane/EtOAc).

Mechanistic & Workflow Visualization

The following diagram illustrates the central role of **3-Propoxyprop-1-yne** in divergent synthesis, highlighting the pathways for Triazole formation (Click) and Aryl-Alkyne synthesis (Sonogashira).



[Click to download full resolution via product page](#)

Figure 1: Divergent synthetic pathways utilizing **3-Propoxyprop-1-yne** as a core intermediate.

Safety & Handling Guidelines

Warning: **3-Propoxyprop-1-yne** and its precursors pose specific hazards.

- **Flammability:** As a low-molecular-weight ether/alkyne, it is highly flammable. Store in a flammables cabinet away from sparks/flames.
- **Shock Sensitivity (Precursor):** Propargyl Bromide is a lachrymator and potentially shock-sensitive, especially if concentrated or dry. Never distill propargyl bromide to dryness.
- **Peroxides:** Like all ethers, **3-Propoxyprop-1-yne** can form explosive peroxides upon prolonged exposure to air. Test for peroxides before distillation or heating.
- **Handling:** Perform all reactions in a fume hood. Wear nitrile gloves and safety glasses.

References

- Williamson Ether Synthesis

- Preparation of Ethers.[4][5] Alexander Williamson, Philosophical Magazine, 1850.
- Click Chemistry (CuAAC)
 - Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
- Sonogashira Coupling
 - Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
- Propargyl Ether Properties
 - PubChem Compound Summary for CID 104416 (**3-Propoxyprop-1-yne**).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 1-Buten-3-yne \(CAS 689-97-4\) - Chemical & Physical Properties by Cheméo \[chemeo.com\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. US9169178B2 - Manufacturing of stabilized propargyl bromide - Google Patents \[patents.google.com\]](#)
- [4. quora.com \[quora.com\]](#)
- [5. organicchemistrytutor.com \[organicchemistrytutor.com\]](#)
- To cite this document: BenchChem. [Application Note: 3-Propoxyprop-1-yne in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13944666#3-propoxyprop-1-yne-in-organic-synthesis\]](https://www.benchchem.com/product/b13944666#3-propoxyprop-1-yne-in-organic-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com